![molecular formula C19H27NO4 B13860030 (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a complex organic compound with a unique structure. This compound is characterized by its hexahydrobenzo[a]quinolizin-2-one core, which is substituted with hydroxy and trideuteriomethoxy groups. The presence of deuterium atoms in the structure makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.
準備方法
The synthesis of (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one typically involves a multi-step process. One common synthetic route starts with the deprotonation of a 2-alkyl pyridine, followed by acylation with a β-TMS-propyonate derivative. This provides acyclic precursors that, after deprotection, undergo a 6-endo-trig cyclization to yield the desired 2H-quinolizin-2-one derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinolizin-2-one core can be reduced to form alcohols.
Substitution: The trideuteriomethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a model compound in studies involving isotopic labeling and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxy and trideuteriomethoxy groups play crucial roles in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes.
類似化合物との比較
Compared to other similar compounds, (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is unique due to the presence of deuterium atoms. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:
2H-quinolizin-2-one derivatives: These compounds share the quinolizin-2-one core but lack the specific substitutions found in the target compound.
Hydroxy-substituted quinolizines: These compounds have hydroxy groups but may differ in their overall structure and functional groups.
This detailed analysis highlights the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
特性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m0/s1/i3D3,4D3 |
InChIキー |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3CC(=O)[C@H](CN3CCC2=C1)CC(C)(C)O)OC([2H])([2H])[2H] |
正規SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


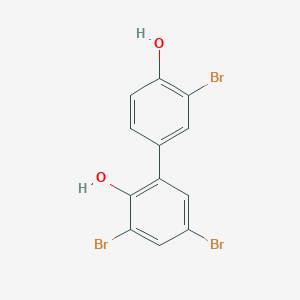
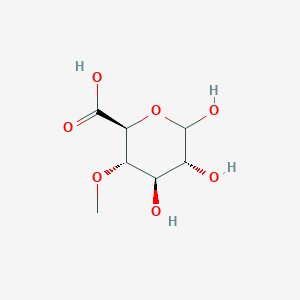
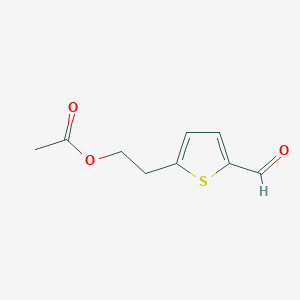
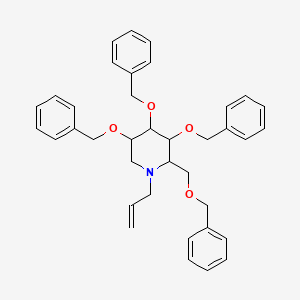
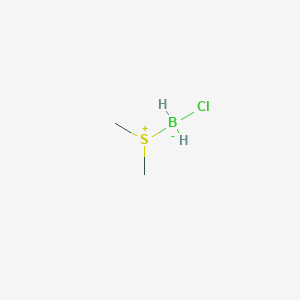

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
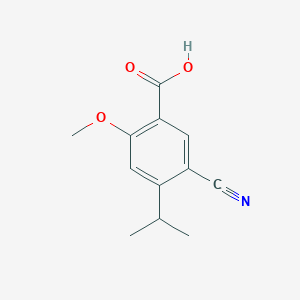

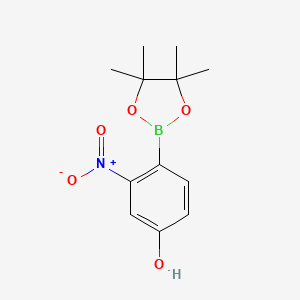

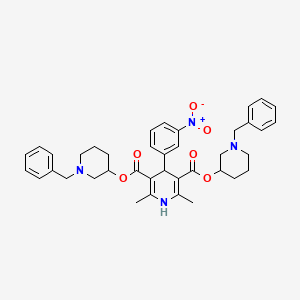
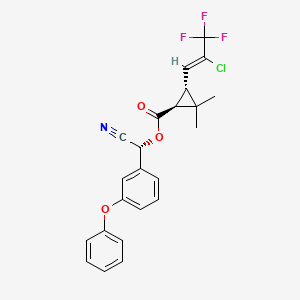
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
